6-Bromobenzo[b]thiophen-2-amine
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Overview
Description
6-Bromobenzo[b]thiophen-2-amine is a heterocyclic compound with the molecular formula C8H6BrNS. It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 6th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophen-2-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method is the electrophilic bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromobenzo[b]thiophene is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amine group can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
6-Bromobenzo[b]thiophen-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with protein function .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the bromine and amine substitutions.
6-Chlorobenzo[b]thiophen-2-amine: Similar structure with a chlorine atom instead of bromine.
2-Aminobenzo[b]thiophene: Lacks the bromine substitution.
Uniqueness
6-Bromobenzo[b]thiophen-2-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic properties, making it suitable for further functionalization, while the amine group provides nucleophilic sites for various reactions .
Properties
IUPAC Name |
6-bromo-1-benzothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHTZYKKXVACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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